molecular formula C24H20N2O3 B11141760 3-methyl-4-oxo-2-phenyl-N-[2-(4-pyridyl)ethyl]-4H-chromene-8-carboxamide

3-methyl-4-oxo-2-phenyl-N-[2-(4-pyridyl)ethyl]-4H-chromene-8-carboxamide

Cat. No.: B11141760
M. Wt: 384.4 g/mol
InChI Key: CKFIPIGTSOCAPN-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-2-phenyl-N-[2-(4-pyridyl)ethyl]-4H-chromene-8-carboxamide is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-2-phenyl-N-[2-(4-pyridyl)ethyl]-4H-chromene-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Methyl and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation and acylation reactions.

    Attachment of the Pyridyl Ethyl Group: This step often involves nucleophilic substitution reactions where the pyridyl ethyl group is introduced using a suitable leaving group.

    Formation of the Carboxamide Group: This can be achieved through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridyl rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-methyl-4-oxo-2-phenyl-N-[2-(4-pyridyl)ethyl]-4H-chromene-8-carboxamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its chromene core is particularly valuable in the production of colorants.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-2-phenyl-N-[2-(4-pyridyl)ethyl]-4H-chromene-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-4-one: A simpler chromene derivative with fewer functional groups.

    2-phenyl-4H-chromen-4-one: Similar to the target compound but lacks the pyridyl ethyl and carboxamide groups.

    3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The uniqueness of 3-methyl-4-oxo-2-phenyl-N-[2-(4-pyridyl)ethyl]-4H-chromene-8-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridyl ethyl and carboxamide groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

3-methyl-4-oxo-2-phenyl-N-(2-pyridin-4-ylethyl)chromene-8-carboxamide

InChI

InChI=1S/C24H20N2O3/c1-16-21(27)19-8-5-9-20(23(19)29-22(16)18-6-3-2-4-7-18)24(28)26-15-12-17-10-13-25-14-11-17/h2-11,13-14H,12,15H2,1H3,(H,26,28)

InChI Key

CKFIPIGTSOCAPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCC3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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